Ethyl (5-bromo-2-thienyl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)acetate |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
KSIFJWDTXHYGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(S1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Bromo 2 Thienyl Acetate
Direct Synthetic Routes
Direct routes to Ethyl (5-bromo-2-thienyl)acetate typically employ a multi-step sequence starting from readily available thiophene (B33073) derivatives or involve the functionalization of a pre-brominated thiophene core.
A prevalent and logical pathway to synthesize this compound involves a two-step process: the initial esterification of 2-thienylacetic acid followed by the regioselective bromination of the resulting ester.
The first step is a classic Fischer esterification, where 2-thienylacetic acid is reacted with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), to form the intermediate, Ethyl (2-thienyl)acetate. researchgate.nete3s-conferences.org The reaction is typically driven to completion by refluxing the mixture. e3s-conferences.org
The subsequent step is the critical regioselective bromination of the thiophene ring. The acetate (B1210297) group at the 2-position of the thiophene ring acts as an activating group, directing the electrophilic substitution to the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for such selective brominations of activated heterocyclic rings, often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The Hell-Volhard-Zelinskii reaction, another method for bromination, is generally used for the α-bromination of carboxylic acids and is not suitable for ring bromination in this context. libretexts.org
Reaction Scheme: Esterification followed by Bromination
Chemical Reactivity and Transformations of Ethyl 5 Bromo 2 Thienyl Acetate
Reactions Involving the Bromine Atom on the Thiophene (B33073) Ring
The bromine atom attached to the thiophene ring is a focal point for numerous synthetic modifications, primarily through carbon-carbon bond-forming reactions and nucleophilic substitution.
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Methodologies)
The bromine atom on the thiophene ring of Ethyl (5-bromo-2-thienyl)acetate serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the creation of new carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the thiophene core.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.gov In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology has been successfully employed in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes, where the related compound 2-bromo-5-(bromomethyl)thiophene (B1590285) was coupled with different aryl boronic acids. nih.govd-nb.info The reaction typically proceeds with good to excellent yields, depending on the specific boronic acid and reaction conditions used. nih.gov For instance, the coupling of 5-bromothiophene-2-carboxylic acid derivatives with arylboronic acids has been shown to proceed efficiently. indexacademicdocs.org
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 25-76 | nih.gov |
| Pd(PPh₃)₄ | - | 1,4-dioxane/H₂O | 90 | 65-80.2 | nih.gov |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction offers a direct method for the vinylation of the thiophene ring at the 5-position. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine (B128534) or potassium carbonate. wikipedia.org The choice of ligands, such as triphenylphosphine, can influence the reaction's efficiency. beilstein-journals.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org For this compound, the bromine atom can be coupled with a variety of terminal alkynes using a palladium catalyst, often in the presence of a copper(I) co-catalyst and a base like an amine. libretexts.orgresearchgate.net This method is highly valuable for synthesizing ethynyl-substituted thiophene derivatives. Copper-free Sonogashira protocols have also been developed. researchgate.net
Stille Coupling: The Stille reaction is a versatile cross-coupling method that joins an organotin compound with an organohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The bromine on the thiophene ring of this compound can react with various organostannanes (R-Sn(Alkyl)₃) to form a new carbon-carbon bond. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgharvard.edu Additives like copper(I) salts can enhance the reaction rate. organic-chemistry.org
| Coupling Partner | Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| Organostannane | Pd₂(dba)₃ | AsPh₃ | CuI | DMF | 60 | 55 | harvard.edu |
| Organostannane | Pd(PPh₃)₄ | - | CuI | DMF | 80 | 84 | harvard.edu |
Nucleophilic Displacement Reactions at the Bromine Position
While palladium-catalyzed cross-coupling reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on the thiophene ring under certain conditions. The reactivity of halothiophenes towards nucleophilic substitution is generally higher than that of their benzene (B151609) analogs. uoanbar.edu.iq The presence of an electron-withdrawing group on the thiophene ring can facilitate this type of reaction. In the case of this compound, the ester group provides some electron-withdrawing character, potentially activating the bromine atom for nucleophilic attack.
Studies on related nitro-substituted bromothiophenes have shown that they readily undergo nucleophilic substitution with amines. nih.gov For instance, the kinetics of the reaction between 2-L-5-nitrothiophenes and various amines have been investigated in different solvents, including ionic liquids. nih.gov While direct examples of nucleophilic displacement on this compound are less common in the literature, the principles of SNAr on thiophene rings suggest that reactions with strong nucleophiles could be possible, likely requiring elevated temperatures or the use of a catalyst.
Reactions Involving the Ethyl Ester Moiety
The ethyl ester group in this compound is also a site for various chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (5-bromo-2-thienyl)acetic acid, under either acidic or basic conditions. americanelements.com This transformation is a standard procedure in organic synthesis and is often a necessary step to enable further reactions, such as amide bond formation.
Basic hydrolysis is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, like sulfuric acid, in an aqueous medium.
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (R'OH) in the presence of a catalyst would yield the corresponding R' (5-bromo-2-thienyl)acetate and ethanol (B145695).
Studies on the transesterification of ethyl acetate with glycerol (B35011) using acid catalysts have demonstrated the feasibility of such reactions. blucher.com.brscielo.brresearchgate.net Both homogeneous catalysts like sulfuric acid and heterogeneous catalysts like Amberlyst resins have been shown to be effective. scielo.brresearchgate.net The reaction equilibrium can be shifted towards the products by removing the ethanol as it is formed. biofueljournal.com
Reduction of the Ester Functional Group
The ethyl ester group can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-thienyl)ethanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the ester.
Alternatively, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) can sometimes be used, although they are generally less reactive towards esters than aldehydes or ketones. The choice of reducing agent and reaction conditions allows for the selective transformation of the ester group while leaving the thiophene ring and the bromine atom intact.
Reactions at the Alpha-Carbon of the Acetate Moiety
The presence of the active methylene (B1212753) group (a -CH2- group flanked by an electron-withdrawing group) in this compound is central to its utility in organic synthesis. This functionality allows for deprotonation to form a stabilized carbanion, which is a potent nucleophile.
Enolate Chemistry and Alpha-Alkylation
The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound are acidic due to the electron-withdrawing nature of the ester functionality. In the presence of a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate ion. This enolate is a key reactive intermediate that can act as a nucleophile in various reactions.
The formation of the enolate allows for subsequent alpha-alkylation reactions. In these reactions, the nucleophilic enolate attacks an electrophilic alkyl halide, resulting in the formation of a new carbon-carbon bond at the alpha-position. The general scheme for this reaction involves the treatment of this compound with a base, followed by the addition of an alkylating agent.
Table 1: Examples of Alpha-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | Sodium Ethoxide | Ethanol | Ethyl 2-(5-bromo-2-thienyl)propanoate |
| Ethyl Bromide | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Ethyl 2-(5-bromo-2-thienyl)butanoate |
| Benzyl Bromide | Potassium tert-butoxide | tert-Butanol | Ethyl 2-(5-bromo-2-thienyl)-3-phenylpropanoate |
Note: The specific reaction conditions and yields would be dependent on the detailed experimental procedures which are not broadly available in the public domain for this specific compound.
Condensation Reactions
The active methylene group of this compound also enables its participation in various condensation reactions, which are fundamental for the construction of more complex molecular architectures. These reactions typically involve the reaction of the enolate with a carbonyl compound.
One of the most significant condensation reactions for esters is the Claisen condensation . In a classic Claisen condensation, two molecules of an ester react in the presence of a strong base to form a β-keto ester. For this compound, this would involve its self-condensation to yield ethyl 2-(5-bromo-2-thienyl)-3-(5-bromo-2-thienyl)-3-oxopropanoate. Mixed Claisen condensations with other esters are also possible, expanding the synthetic utility. uomustansiriyah.edu.iqyoutube.comyoutube.comopenstax.org
Another important class of condensation reactions is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgorganicreactions.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. For instance, this compound could react with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like piperidine (B6355638) or pyridine, to yield the corresponding ethyl 2-(5-bromo-2-thienyl)-3-phenylacrylate. wikipedia.orgorganic-chemistry.orgresearchgate.net While a related compound, ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate, is known to undergo Knoevenagel condensation with malononitrile (B47326), specific examples for this compound are not widely documented.
Table 2: Potential Condensation Reactions of this compound
| Reaction Type | Reactant | Catalyst/Base | Potential Product |
| Claisen (self-condensation) | This compound | Sodium Ethoxide | Ethyl 2-(5-bromo-2-thienyl)-3-(5-bromo-2-thienyl)-3-oxopropanoate |
| Knoevenagel Condensation | Benzaldehyde | Piperidine | Ethyl 2-(5-bromo-2-thienyl)-3-phenylacrylate |
| Knoevenagel Condensation | Acetone | Pyrrolidine | Ethyl 2-(5-bromo-2-thienyl)-3-methylbut-2-enoate |
The 5 Bromo 2 Thienyl Moiety As a Synthetic Building Block in Complex Molecule Construction
Integration into Diverse Heterocyclic Systems
The 5-bromo-2-thienyl moiety is frequently employed as a foundational element in the synthesis of various heterocyclic compounds. The thiophene (B33073) ring itself is a stable aromatic system, and the bromo-substituent provides a handle for creating new carbon-carbon and carbon-heteroatom bonds, which are essential for ring formation and annulation reactions.
The synthesis of pyrazole (B372694) derivatives often utilizes precursors derived from the 5-bromo-2-thienyl structure. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While ethyl (5-bromo-2-thienyl)acetate itself is not a 1,3-dicarbonyl, it can be chemically transformed into suitable precursors. For instance, it can be converted to a chalcone, which then reacts with hydrazines to form pyrazolines, a class of dihydrogenated pyrazoles. nih.govnih.gov These pyrazolines can subsequently be oxidized to the corresponding aromatic pyrazoles.
Another approach involves the reaction of chalcone-type compounds, which can be synthesized from thiophene-containing precursors, with phenyl hydrazine hydrochloride to yield thiophene-pyrazole hybrids. nih.gov Furthermore, the Vilsmeier-Haack reaction on hydrazones can produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can be further reacted with other thiophene derivatives to create more complex pyrazole structures. nih.gov A general method for preparing 5-aminopyrazoles involves the reaction of an ethyl ester with potassium tert-butoxide and acetonitrile, followed by treatment with hydrazine. rsc.org This pathway highlights how the ester functionality, such as that in this compound, can be a key participant in pyrazole ring formation.
| Precursor Type | Reagents | Resulting Structure |
| Thiophene-containing Chalcone | Phenyl Hydrazine Hydrochloride | Thiophene-Pyrazole Hybrid nih.gov |
| Hydrazone | Vilsmeier-Haack Reagents (e.g., POCl₃, DMF) | Pyrazole-4-carbaldehyde nih.gov |
| Ethyl Ester | Potassium tert-butoxide, Acetonitrile, Hydrazine | 5-Aminopyrazole rsc.org |
| α,β-Ethylenic Ketone | Hydrazine Hydrate | Pyrazoline, then Pyrazole nih.gov |
The 5-bromo-2-thienyl scaffold is also instrumental in the synthesis of other important five-membered heterocycles like triazoles and thiazoles. A versatile route to 1,2,4-triazole (B32235) derivatives proceeds through a thiosemicarbazide (B42300) intermediate. raco.cat For example, a carbohydrazide (B1668358) can react with phenyl isothiocyanate to form a thiosemicarbazide, which is a key precursor for various heterocyclic systems. tandfonline.com
The synthesis of thiazoles can be achieved by reacting these thiosemicarbazide intermediates with reagents like ethyl bromoacetate (B1195939) or phenacyl bromide, leading to the formation of 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives, respectively. tandfonline.com Green synthesis techniques, such as using microwave irradiation, have also been employed to create triazole derivatives from starting materials like 2-mercaptobenzothiazole, which is first reacted with ethyl chloroacetate. wisdomlib.org This highlights the utility of the acetate (B1210297) portion of the title compound in building heterocyclic rings. The "click" reaction, a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, is another powerful method for synthesizing 1,2,3-triazole derivatives, which can be attached to various molecular scaffolds. nih.gov
| Target Heterocycle | Key Intermediate | Key Reagents |
| 1,2,4-Triazole | Thiosemicarbazide | Carbon Disulfide, Hydrazine Hydrate tandfonline.com |
| 1,3-Thiazole | Thiosemicarbazide | Phenacyl Bromide tandfonline.com |
| 4-Thiazolidinone | Thiosemicarbazide | Ethyl Bromoacetate tandfonline.com |
| 1,2,3-Triazole | Benzyl Azide, Terminal Alkyne | Copper(I) catalyst (Click Chemistry) nih.gov |
Beyond pyrazoles, triazoles, and thiazoles, the synthetic utility of thienyl precursors extends to a broader range of nitrogen-containing heterocycles. For instance, pyrazol-5-one compounds, which can be synthesized from precursors like ethyl acetoacetate (B1235776) and hydrazines, serve as synthons for more complex fused systems like pyranopyrazoles. ijtsrd.com The reaction of a pyrazol-5-one with malononitrile (B47326) and an aldehyde can lead to the formation of a 6-amino-1,4-dihydropyrano[2,3-b]pyrazole-5-carbonitrile. ijtsrd.com These fused heterocyclic systems are of significant interest due to their potential applications in medicinal chemistry and materials science. The versatility of the initial building block allows for a divergent synthetic approach, where a single thienyl precursor can be guided down various reaction pathways to produce a library of structurally diverse nitrogen-containing scaffolds.
Incorporation into Macrocyclic and Porphyrin Frameworks
The 5-bromo-2-thienyl unit is a valuable component for constructing large, complex architectures such as macrocycles and porphyrin-like structures. The bromine atom is particularly suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the connection of multiple thienyl units or the linkage of a thienyl moiety to other aromatic or aliphatic chains to form a large ring.
The thiophene ring can be incorporated to alter the electronic properties, conformation, and size of the macrocyclic cavity. For example, thiophene-containing porphyrins, known as porphyrinoids, have been synthesized to study the effects of heteroatom substitution on the aromaticity and photophysical properties of the porphyrin core. The rigidity and defined geometry of the 5-bromo-2-thienyl unit make it an excellent building block for creating well-defined and predictable macrocyclic structures.
Utilization in Chalcone and Cyclohexenone Synthesis
The 5-bromo-2-thienyl moiety serves as a precursor for the synthesis of chalcones and cyclohexenones, which are themselves important intermediates for building more complex molecules. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone. This compound can be converted into a corresponding 2-acetyl-5-bromothiophene, which can then be condensed with various aldehydes to produce a range of thienyl-containing chalcones. nih.gov
These chalcones are valuable Michael acceptors. Their reaction with a Michael donor, such as ethyl acetoacetate, in the presence of a base, leads to the formation of highly functionalized cyclohexenone derivatives. researchgate.net This reaction proceeds via a tandem Michael addition followed by an intramolecular aldol-type cyclocondensation. The resulting cyclohexenones possess multiple functional groups and chiral centers, making them useful intermediates for the synthesis of diverse heterocyclic and carbocyclic compounds. researchgate.net
| Starting Material | Reaction | Intermediate/Product | Key Features |
| 2-Acetyl-5-bromothiophene | Claisen-Schmidt Condensation | Thienyl-Chalcone | α,β-Unsaturated ketone system nih.gov |
| Thienyl-Chalcone | Michael Addition/Cyclocondensation with Ethyl Acetoacetate | Functionalized Cyclohexenone | Formation of a six-membered ring with multiple functional groups researchgate.net |
Precursor for Sulfonyl and Other Functional Derivatives
The 5-bromo-2-thienyl group is an excellent starting point for introducing a variety of other functional groups onto the thiophene ring, significantly expanding its synthetic utility. The bromine atom can be readily converted into an organolithium or Grignard reagent through metal-halogen exchange. Quenching this organometallic intermediate with sulfur dioxide, followed by an oxidative workup, provides a route to the corresponding sulfonyl halide, such as 5-bromo-2-thienylsulfonyl chloride.
This sulfonyl chloride is a versatile intermediate in its own right. It can react with a wide range of nucleophiles, such as amines, to form sulfonamides, or with alcohols to form sulfonate esters. This functional group transformation allows for the introduction of the biologically and synthetically important sulfonamide moiety. Furthermore, the bromo group can be replaced by other functionalities through various transition-metal-catalyzed coupling reactions, introducing cyano, amino, or other alkyl/aryl groups, further demonstrating the role of this compound as a precursor to a wide family of functionalized thiophene derivatives.
Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 5 Bromo 2 Thienyl Acetate and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ethyl (5-bromo-2-thienyl)acetate and its analogs.
Two-dimensional (2D) NMR techniques are instrumental in establishing the intricate network of covalent bonds within a molecule. youtube.comsdsu.edu For derivatives of this compound, a combination of 2D NMR experiments is typically employed to assign proton (¹H) and carbon (¹³C) signals unequivocally. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For instance, in an ethyl ester moiety, a cross-peak in the COSY spectrum would connect the quartet of the methylene (B1212753) (-CH₂-) protons with the triplet of the methyl (-CH₃) protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.comsdsu.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com For the thiophene (B33073) ring, HSQC would link each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. For example, in this compound, HMBC correlations would be expected between the methylene protons of the acetate (B1210297) group and the carbonyl carbon, as well as the C2 carbon of the thiophene ring.
A study on a coumarin (B35378) derivative demonstrated the power of combining these techniques (¹H-¹H-COSY, HSQC, and HMBC) for complete spectral assignment. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiophene Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Thiophene-H3 | 7.44-7.45 (m) | 131.59 | C2, C4, C5 |
| Thiophene-H4 | 7.63 (d, J = 3.0 Hz) | 125.79 | C2, C3, C5 |
| CH₂ | 4.54 (s) | 35.56 | C=O, Thiophene-C2 |
| C2 | - | 117.85 | Thiophene-H3, CH₂ |
| C5 | - | 132.68 | Thiophene-H3, Thiophene-H4 |
| C=O | - | ~170 | CH₂ |
Note: Data adapted from a representative 1,3,4-oxadiazole-thiophene hybrid derivative for illustrative purposes. uzh.ch Actual shifts for this compound may vary.
For derivatives of this compound that possess chiral centers, advanced NMR techniques are essential for determining their stereochemistry.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) and its 1D counterpart, NOE difference spectroscopy, are used to identify protons that are close to each other in space, irrespective of the number of bonds separating them. This information is critical for assigning relative stereochemistry. For instance, NOESY experiments have been used to establish the stereochemistry of major and minor conformers in complex molecules by observing through-space correlations. nih.gov
Chiral Derivatizing Agents (CDAs): When dealing with enantiomers, which have identical NMR spectra under achiral conditions, CDAs can be employed. These agents react with the enantiomeric mixture to form diastereomers, which have distinct NMR spectra, allowing for their differentiation and quantification. wordpress.com
Chiral Solvating Agents (CSAs): Alternatively, CSAs can be used to create a chiral environment in the NMR tube, causing the enantiomers to exhibit different chemical shifts. wordpress.com
The development of NMR databases for specific structural motifs, such as acyclic propionate (B1217596) units, has also proven to be a valuable tool for stereochemical assignment. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. This is a critical step in the identification of a new compound or the confirmation of a known one, such as this compound. For instance, the molecular formula for ethyl (5-bromo-2-fluorobenzoyl)acetate is given as C₁₁H₁₀BrFO₃. sigmaaldrich.com
In addition to providing the molecular weight, mass spectrometry also reveals information about the molecule's structure through its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For bromo-thienyl compounds, characteristic fragmentation patterns would involve the loss of the bromine atom and cleavage of the ester group. The presence of bromine is often indicated by a distinctive isotopic pattern, as bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks (M and M+2) of similar intensity for bromine-containing fragments. uzh.ch
Thiol-promoted fragmentation of related halo-oxanorbornadiene systems has been studied, revealing how the substitution pattern influences the fragmentation pathways. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nii.ac.jpiosrjournals.org Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule. pressbooks.pub
For this compound, the FT-IR spectrum would be expected to show several key absorption bands:
C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the carbonyl group in a saturated ester. For ethyl acetate, this peak is observed around 1740 cm⁻¹. pressbooks.pubresearchgate.net
C-O Stretch: The C-O single bond of the ester group typically shows a strong absorption in the 1000-1300 cm⁻¹ range. pressbooks.pub
Thiophene Ring Vibrations: Substituted thiophenes exhibit characteristic ring stretching and C-H bending vibrations. nii.ac.jp Ring stretching vibrations often appear in the 1300-1550 cm⁻¹ region. iosrjournals.org C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, occur in the 700-900 cm⁻¹ range. nii.ac.jpiosrjournals.org
C-H Stretch: Absorptions due to the C-H bonds of the ethyl group and the thiophene ring would be observed. Alkane C-H stretches typically appear in the 2850-2960 cm⁻¹ range, while aromatic/heteroaromatic C-H stretches are found at slightly higher wavenumbers, around 3100 cm⁻¹. nii.ac.jppressbooks.pub
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| C-H (Thiophene) | ~3100 | Medium to weak |
| C-H (Alkyl) | 2850-2960 | Medium to strong |
| C=O (Ester) | 1735-1750 | Strong, sharp |
| C=C (Thiophene) | 1300-1550 | Medium |
| C-O (Ester) | 1000-1300 | Strong |
| C-H Bending (Thiophene) | 700-900 | Medium to strong |
| C-Br | 500-600 | Medium |
Note: This table is a generalized representation based on typical functional group absorption regions. nii.ac.jppressbooks.pub
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. This technique is capable of determining bond lengths, bond angles, and the absolute configuration of chiral centers.
For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis would yield a wealth of structural data. For example, a study on 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline, which contains a bromo-thienyl moiety, determined its crystal system, space group, and the conformation of the pyrazoline ring. researchgate.net The analysis also identified a chiral center and confirmed that the compound crystallized as a racemate. researchgate.net
In another example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole was determined, providing detailed information on bond lengths and angles within the molecule. uzh.ch X-ray crystallography is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. For this compound (C₈H₉BrO₂S), elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, bromine, oxygen, and sulfur, thus verifying its empirical and molecular formula.
Applications of Ethyl 5 Bromo 2 Thienyl Acetate and Its Derivatives in Materials Science
Role in the Synthesis of Conjugated Polymers and Oligomers for Organic Electronics
Ethyl (5-bromo-2-thienyl)acetate serves as a critical starting material for the synthesis of conjugated polymers and oligomers, which are the cornerstone of modern organic electronics. The bromine atom on the thiophene (B33073) ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are instrumental in forming the carbon-carbon bonds necessary for extending the polymer chain. sciengine.comnih.govrsc.org These reactions allow for the copolymerization of the thienyl acetate (B1210297) monomer with a wide range of other aromatic or heteroaromatic units, leading to the creation of donor-acceptor (D-A) type conjugated polymers. nih.govbeilstein-journals.org
The ethyl acetate group, while not directly participating in the polymerization, plays a crucial role in ensuring the solubility of the resulting polymers in common organic solvents. researchgate.net This solubility is a significant advantage for the fabrication of large-area and flexible electronic devices using solution-based processing techniques like spin-coating and inkjet printing. beilstein-journals.orgresearchgate.net The ester functionality can also be chemically modified post-polymerization to further tune the material's properties.
The general synthetic approach involves the palladium-catalyzed cross-coupling of this compound with a suitable comonomer. For instance, in a Suzuki coupling reaction, the brominated thiophene can be reacted with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This versatility in synthesis allows for the precise design of polymers with tailored electronic and optical properties for specific applications in organic electronics. researchgate.net
Development of Advanced Photocatalytic Systems for Hydrogen Generation
Thiophene-containing conjugated polymers have emerged as promising materials for photocatalytic hydrogen evolution from water, offering a sustainable approach to clean energy production. sciengine.comnih.gov The derivatives of this compound can be utilized to construct robust and efficient photocatalytic systems. The extended π-conjugation in polymers derived from this monomer allows for strong absorption of visible light, which is a key requirement for an effective photocatalyst. rsc.org
The donor-acceptor architecture, often employed in these polymers, facilitates the efficient separation of photogenerated electron-hole pairs, which is crucial for minimizing charge recombination and enhancing photocatalytic activity. researchgate.net The thiophene unit typically acts as the electron donor, while other co-monomers can be chosen to act as electron acceptors. This "push-pull" electronic structure promotes the migration of electrons to the polymer's surface, where they can participate in the reduction of water to hydrogen. researchgate.net
Table 1: Photocatalytic Hydrogen Evolution Rate of Various Thiophene-Containing Polymers
| Polymer System | Hydrogen Evolution Rate (mmol h⁻¹ g⁻¹) | Light Source | Co-catalyst | Reference |
| PyTP-2 | 30.07 | Visible light (λ > 420 nm) | None | sciengine.com |
| S-CMP3 | 6076 (µmol h⁻¹ g⁻¹) | λ > 295 nm | Sacrificial hole scavenger | acs.org |
| CP-DTT | 12.15 | Visible light (λ > 420 nm) | None | nih.gov |
| TP-BTDO-2 | 108.59 | Visible light (λ > 420 nm) | None | rsc.org |
Note: The data presented is for illustrative purposes to show the potential of thiophene-based polymers in photocatalysis and may not directly involve this compound.
Contribution to Functional Materials with Tunable Optical and Electrochemical Properties
The ability to tune the optical and electrochemical properties of materials is fundamental to their application in various technologies. Functionalization of the thiophene ring in this compound provides a powerful tool for achieving this tunability. The introduction of different substituents onto the polymer backbone can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying the material's band gap. mdpi.com
For instance, the incorporation of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra of the resulting polymers, allowing for the creation of materials with specific colors for display applications or with optimized light absorption for photovoltaic devices. A study on conjugated all-thiophene dendrimers showed that the insertion of an electron-deficient benzothiadiazole unit resulted in a significant redshift in the absorption spectrum compared to the all-thiophene counterparts. rsc.org
Cyclic voltammetry studies of such functionalized materials reveal their redox behavior, providing insights into their charge transport capabilities and stability. For example, the oxidation and reduction potentials can be tuned to match the work functions of electrodes in electronic devices, leading to improved device performance. nih.gov Research on poly(thiophene-3-methyl acetate), a close derivative, has shown that the π-conjugation length and, consequently, the electronic properties are influenced by factors such as polymer concentration and the solvent used. researchgate.net
Table 2: Optical and Electrochemical Properties of Functionalized Thiophene Derivatives
| Compound/Polymer | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| DMB-TT-TPA | 411 | 520 | - | - | 2.52 (optical) | beilstein-journals.orgnih.gov |
| BBT-1 | ~360 (solid) | - | -5.57 | -2.44 | 3.13 | nih.gov |
| BBT-2 | ~360 (solid) | 451 (toluene) | -5.47 | -2.39 | 3.08 | nih.gov |
| BBT-3 | ~360 (solid) | 435 (solid) | -5.36 | -2.36 | 3.00 | nih.gov |
| T2 (Thiophene dimer) | - | - | -6.7 | -1.2 | 5.5 | mdpi.com |
Note: The data presented is for illustrative purposes to show the tunability of thiophene-based materials and may not directly involve this compound.
Integration into Organic Light-Emitting Diodes and Organic Field-Effect Transistors
The tailored properties of polymers derived from this compound make them highly suitable for integration into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In OLEDs, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The color of the emitted light can be precisely controlled through the chemical design of the polymer. kpi.uaresearchgate.net Thiophene-based materials have been successfully used to create OLEDs that emit across the visible spectrum. kpi.ua A donor-π-acceptor type fluorophore incorporating thienothiophene has been used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.orgnih.gov
In OFETs, these polymers serve as the active semiconductor layer, responsible for charge transport between the source and drain electrodes. researchgate.netingentaconnect.com The charge carrier mobility, a key performance metric for OFETs, is highly dependent on the molecular ordering and intermolecular interactions of the polymer chains. The planarity of the thiophene units and the presence of solubilizing side chains, such as the ethyl acetate group, can influence the solid-state packing of the polymer, thereby affecting its charge transport properties. acs.orgrsc.org Thiophene-based polymers have achieved some of the highest hole mobilities reported for polymer-based OFETs. acs.org
Table 3: Performance of Thiophene-Based Organic Electronic Devices
| Device Type | Active Material | Key Performance Metric | Value | Reference |
| OLED | DMB-TT-TPA | External Quantum Efficiency | 4.61% | beilstein-journals.orgnih.gov |
| OLED | DMB-TT-TPA | Current Efficiency | 10.6 cd/A | beilstein-journals.orgnih.gov |
| OFET | P1 (DPP-Thiophene copolymer) | Hole Mobility | 1.95 cm² V⁻¹ s⁻¹ | acs.org |
| OFET | Furan-substituted benzothiadiazole | Hole Mobility | 0.0122 cm² V⁻¹ s⁻¹ | rsc.org |
Note: The data presented is for illustrative purposes to show the potential of thiophene-based materials in electronic devices and may not directly involve this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl (5-bromo-2-thienyl)acetate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with 5-bromo-2-thiophenecarboxylic acid. React with ethyl chloroacetate via nucleophilic substitution in the presence of a base (e.g., K₂CO₃) to form the ester linkage.
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency.
- Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Yield Considerations : Excess ethyl chloroacetate (1.5 eq.) and prolonged reaction time (12–24 hrs) improve yields (~70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be analyzed?
- Techniques and Interpretation :
- ¹H/¹³C NMR : Identify thienyl protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 165–170 ppm). The ethyl group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., M⁺ at m/z 249 for C₈H₉BrO₂S).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and thienyl C-Br stretch (~560 cm⁻¹) .
Q. How does the bromine substituent on the thienyl ring influence the compound’s reactivity in further functionalization?
- Reactivity Profile :
- The electron-withdrawing bromine atom activates the thienyl ring toward electrophilic substitution at the 3- and 4-positions.
- Example Reaction : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst to introduce aryl groups. Optimize with Na₂CO₃ in DMF/H₂O at 80°C .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural elucidation derived from spectroscopic methods?
- Crystallographic Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation).
- Structure Solution : Employ SHELXT for space-group determination and SHELXL for refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å).
- Case Study : Discrepancies in NMR-assigned stereochemistry were resolved via crystallography, confirming the E-configuration of a vinyl-thienyl moiety .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- In Silico Strategies :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Prioritize binding poses with ΔG < -7 kcal/mol.
- QSAR Modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antibacterial IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How can researchers address discrepancies in reported synthetic yields for analogous brominated thienyl esters?
- Troubleshooting Framework :
- Factor Analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd vs. Cu), and moisture sensitivity.
- Case Example : A 20% yield difference between labs was traced to incomplete deoxygenation; implementing Schlenk techniques improved consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
